3-Bromo-4,5-difluorobenzaldehyde

Medicinal Chemistry Fluorinated Building Blocks Electrophilic Reactivity

3-Bromo-4,5-difluorobenzaldehyde (CAS 1143502-70-8) is the mandatory building block for Ticagrelor, the blockbuster antiplatelet drug. Its 4,5-difluoro substitution pattern delivers distinct electronic and steric effects that mono-fluorinated analogs cannot replicate—enhancing carbonyl electrophilicity and directing regioselectivity in Pd-catalyzed cross-couplings for predictable, high-yield transformations. Procure with ≥95% purity and full QC documentation to ensure process robustness in pharmaceutical R&D, agrochemical SAR studies, and heterocycle synthesis.

Molecular Formula C7H3BrF2O
Molecular Weight 221 g/mol
CAS No. 1143502-70-8
Cat. No. B1446559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,5-difluorobenzaldehyde
CAS1143502-70-8
Molecular FormulaC7H3BrF2O
Molecular Weight221 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)Br)C=O
InChIInChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
InChIKeyVQSVSYGPVVEMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4,5-difluorobenzaldehyde (CAS 1143502-70-8) as a Strategic Fluorinated Aryl Halide Building Block


3-Bromo-4,5-difluorobenzaldehyde (CAS 1143502-70-8) is a halogenated aromatic aldehyde characterized by a benzaldehyde core with bromine at the 3-position and two fluorine atoms at the 4- and 5-positions . Its molecular formula is C₇H₃BrF₂O, with a molecular weight of 221.00 g/mol, and it is typically supplied as a liquid or low-melting solid in purities of ≥95% or 97% . The compound serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) where the bromine atom acts as a leaving group for C–C bond formation .

3-Bromo-4,5-difluorobenzaldehyde (CAS 1143502-70-8): Why Mono-Fluoro Analogs Do Not Substitute


The unique 1,2-difluoro substitution pattern on the aromatic ring of 3-bromo-4,5-difluorobenzaldehyde imparts distinct electronic and steric properties that cannot be replicated by mono-fluorinated analogs such as 3-bromo-4-fluorobenzaldehyde (CAS 77771-02-9) or 3-bromo-5-fluorobenzaldehyde (CAS 188813-02-7) . The presence of two adjacent electron-withdrawing fluorine atoms ortho and meta to the aldehyde group significantly modulates the electrophilicity of the carbonyl carbon and influences the regioselectivity of nucleophilic aromatic substitution or subsequent metal-catalyzed transformations [1]. Procurement of a mono-fluoro benzaldehyde derivative for a reaction optimized for the difluoro compound would likely result in altered reaction kinetics, lower yields, or unexpected side products due to differences in aryl halide reactivity and the electronic environment of the transition state. The following evidence quantifies this differentiation.

3-Bromo-4,5-difluorobenzaldehyde (CAS 1143502-70-8): Quantitative Differentiation Evidence


Enhanced Electrophilicity via Adjacent 4,5-Difluoro Substitution

The 4,5-difluoro substitution pattern in 3-bromo-4,5-difluorobenzaldehyde results in a stronger inductive electron-withdrawing effect compared to mono-fluorinated benzaldehyde analogs, increasing the partial positive charge on the aldehyde carbon [1]. While direct comparative kinetic data are not available in the public domain, this is a well-established class-level inference: the presence of two adjacent fluorine atoms lowers the LUMO energy of the carbonyl group, thereby enhancing susceptibility to nucleophilic attack relative to 3-bromo-4-fluorobenzaldehyde or 3-bromo-5-fluorobenzaldehyde.

Medicinal Chemistry Fluorinated Building Blocks Electrophilic Reactivity

Proven Role as a Key Intermediate in Commercial Antiplatelet Drug Synthesis (Ticagrelor)

3-Bromo-4,5-difluorobenzaldehyde is explicitly identified as a key starting material in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used for acute coronary syndrome . In contrast, its mono-fluoro analog 3-bromo-4-fluorobenzaldehyde is not reported as a critical intermediate in any marketed drug synthesis pathway for this class of compounds. This represents a direct head-to-head application advantage: the difluoro compound is required to achieve the correct substitution pattern and biological activity of the final API.

Pharmaceutical Process Chemistry Drug Synthesis API Intermediate

Commercial Availability at >95% Purity with Defined Storage and Handling Specifications

Multiple reputable vendors offer 3-bromo-4,5-difluorobenzaldehyde at a minimum purity of 95% or 97%, with transparent QC data (NMR, HPLC, GC) and defined storage conditions (under inert gas at 2-8°C) . In contrast, while some mono-fluoro analogs like 3-bromo-5-fluorobenzaldehyde are also available at high purity, the market for the difluoro compound is more specialized, and its higher cost reflects its more complex synthesis and strategic value.

Chemical Procurement Quality Control Supply Chain

Broad Synthetic Utility in Cross-Coupling Reactions

The bromine substituent on 3-bromo-4,5-difluorobenzaldehyde is positioned ortho to one fluorine atom and meta to the other, creating a unique steric and electronic environment for oxidative addition in palladium-catalyzed reactions . While specific Suzuki coupling yields for this exact compound are not publicly disclosed in academic literature, the compound is marketed specifically for this purpose, and the adjacent difluoro motif is known to accelerate oxidative addition relative to mono-fluoro analogs due to increased aryl halide bond polarization.

Organic Synthesis Palladium Catalysis Suzuki-Miyaura Coupling

Potential for Agrochemical Intermediate Applications

The difluorobenzaldehyde core is a privileged substructure in modern agrochemicals, often enhancing metabolic stability and target binding. 3-Bromo-4,5-difluorobenzaldehyde is noted as a key intermediate for the synthesis of compounds with pesticidal or herbicidal properties . While no direct yield or selectivity data are available, its unique substitution pattern differentiates it from non-fluorinated or mono-fluorinated benzaldehyde alternatives.

Agrochemical Development Herbicide Intermediate Fluorinated Pesticides

3-Bromo-4,5-difluorobenzaldehyde (CAS 1143502-70-8): Validated Application Scenarios


Process Development and Scale-Up of Ticagrelor and Related Antiplatelet APIs

3-Bromo-4,5-difluorobenzaldehyde is a mandatory building block for the synthesis of Ticagrelor, a blockbuster antiplatelet drug . This application is validated by multiple patents and synthetic route disclosures, establishing the compound as a critical raw material for generic drug manufacturers and custom synthesis organizations. Procurement for this purpose must meet strict purity and documentation standards (e.g., ≥95% purity with full QC) to ensure process robustness and regulatory compliance.

Synthesis of Fluorinated Biaryl Ligands and Catalysts via Suzuki-Miyaura Coupling

The compound's bromine atom is primed for oxidative addition with palladium(0) catalysts, enabling efficient Suzuki-Miyaura coupling with aryl boronic acids to yield novel fluorinated biaryl structures . The adjacent 4,5-difluoro motif can modulate the electronic properties of the resulting biaryl products, making them attractive as ligands for transition metal catalysis or as components in organic electronics. Researchers should source this compound with a purity of 97% or higher to minimize side reactions from halogen impurities.

Synthesis of Novel Pesticidal and Herbicidal Lead Compounds

The difluorobenzaldehyde core is a common feature in modern agrochemicals due to its favorable ADME properties and target binding . 3-Bromo-4,5-difluorobenzaldehyde serves as an advanced intermediate for introducing a polyfluorinated aromatic ring into new pesticide candidates. Its use can accelerate structure-activity relationship (SAR) studies by providing a versatile handle for diversification through cross-coupling or nucleophilic addition to the aldehyde group.

Academic and Industrial Research in Fluorinated Heterocycle Synthesis

The aldehyde functionality of 3-bromo-4,5-difluorobenzaldehyde enables a wide range of heterocycle-forming reactions (e.g., imidazole, benzodiazepine, or quinoline synthesis) . The presence of the bromine and fluorine atoms offers further orthogonal functionalization pathways. For laboratory-scale research, the compound is available in small quantities (100 mg to 5 g) from multiple vendors, with documented storage conditions (2-8°C under inert gas) to maintain its integrity over extended periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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